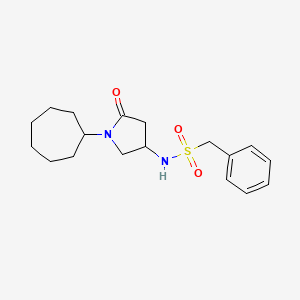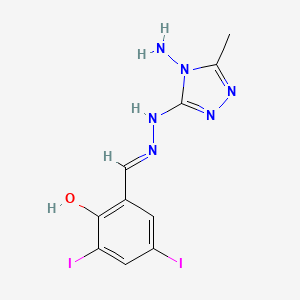
1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action, which makes it an attractive candidate for further investigation.
Wirkmechanismus
1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action is unique and not yet fully understood. It is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential use as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and concentration of this compound for use in laboratory experiments.
Zukünftige Richtungen
There are numerous future directions for research on 1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in the development of new cancer treatments that incorporate this compound. Additionally, further studies are needed to fully understand this compound's mechanism of action and to determine its potential use in the treatment of other diseases. Finally, research is needed to determine the optimal dosage and concentration of this compound for use in laboratory experiments.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid. This reaction produces this compound in good yield and purity, making it a viable option for laboratory use.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity, particularly against breast cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-4-6-12(7-5-10)19-15(21)13(14(20)18-16(19)22)9-11-3-2-8-17-11/h2-9,21H,1H3,(H,18,20,22)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLBWZASOFOTSK-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-{[(2-thienylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001362.png)
![N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B6001370.png)
![N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6001373.png)
![6,7-dimethoxy-2-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6001376.png)
![9-(4-chlorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6001379.png)
![3-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6001410.png)
![[3-(2-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6001414.png)
![5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6001421.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-butenoyl)-2-piperidinecarboxamide](/img/structure/B6001426.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6001429.png)

![2-methoxy-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6001455.png)
![2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B6001456.png)

